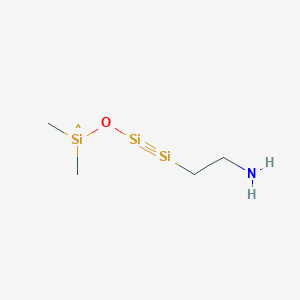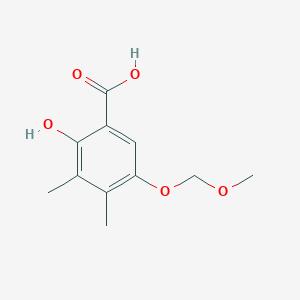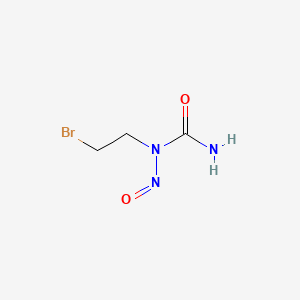
Nitrosobromoethylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nitrosobromoethylurea is a chemical compound known for its unique properties and applications in various fields of science It is characterized by the presence of a nitroso group (-NO) and a bromoethyl group attached to a urea backbone
準備方法
Synthetic Routes and Reaction Conditions: Nitrosobromoethylurea can be synthesized through several methods. One common approach involves the reaction of bromoethylamine with nitrosyl chloride. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Another method involves the nitrosation of bromoethylurea using nitrous acid or other nitrosating agents.
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and concentration of reactants.
化学反応の分析
Types of Reactions: Nitrosobromoethylurea undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The bromoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can react with the bromoethyl group under mild conditions.
Major Products:
Oxidation: Formation of nitroethylurea.
Reduction: Formation of aminoethylurea.
Substitution: Formation of substituted urea derivatives.
科学的研究の応用
Nitrosobromoethylurea has a wide range of applications in scientific research:
Biology: Studied for its potential effects on biological systems, including its role as a mutagen.
Medicine: Investigated for its potential use in cancer research due to its ability to alkylate DNA.
Industry: Utilized in the production of specialized chemicals and intermediates.
作用機序
The mechanism of action of nitrosobromoethylurea involves its ability to alkylate DNA. The nitroso group can form reactive intermediates that interact with nucleophilic sites on DNA, leading to the formation of covalent bonds. This alkylation can result in DNA damage, which is the basis for its potential use in cancer research. The molecular targets include guanine and adenine bases in DNA, and the pathways involved are related to DNA repair and apoptosis.
類似化合物との比較
Nitrosourea: Similar in structure but lacks the bromoethyl group.
Bromoethylamine: Contains the bromoethyl group but lacks the nitroso group.
Nitrosoethylurea: Similar but without the bromine atom.
Uniqueness: Nitrosobromoethylurea is unique due to the combination of the nitroso and bromoethyl groups, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its potential use in DNA alkylation make it a valuable compound in research and industry.
特性
CAS番号 |
69113-02-6 |
|---|---|
分子式 |
C3H6BrN3O2 |
分子量 |
196.00 g/mol |
IUPAC名 |
1-(2-bromoethyl)-1-nitrosourea |
InChI |
InChI=1S/C3H6BrN3O2/c4-1-2-7(6-9)3(5)8/h1-2H2,(H2,5,8) |
InChIキー |
MHVNFDDSDACNJV-UHFFFAOYSA-N |
正規SMILES |
C(CBr)N(C(=O)N)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7,7-Dimethyltricyclo[2.2.1.0~2,6~]heptane-1-carbonyl chloride](/img/structure/B13807265.png)
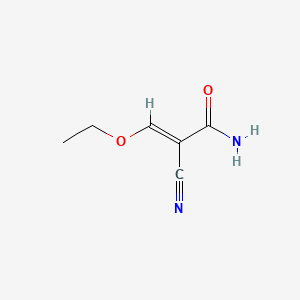
![Acetamide,2-cyano-2-[(dicyanomethylene)amino]-](/img/structure/B13807271.png)
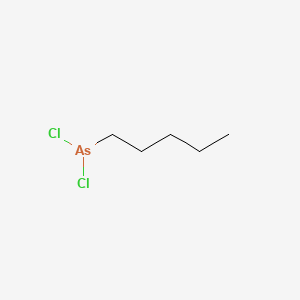
![Acetamide,2-(4-amino-2,3,5-trimethylphenoxy)-N-[1-(2,3-dimethylphenyl)-6-(ethylamino)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-pyrimidin-5-YL]-](/img/structure/B13807280.png)
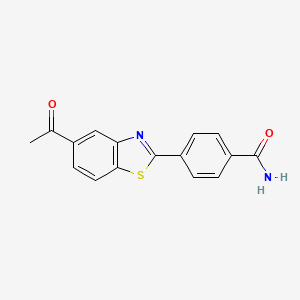
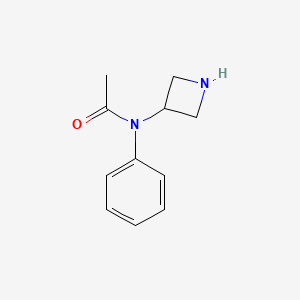
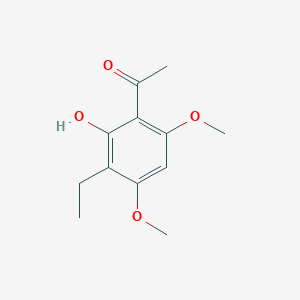
![[6-(3-Nitrophenyl)pyridin-3-yl]methanol](/img/structure/B13807305.png)
![[Ethyl[(S)-1-phenylethyl]amino]diphenylphosphine](/img/structure/B13807312.png)

![Acetamide, N-[7-hydroxy-8-[[2-hydroxy-5-[(methylamino)sulfonyl]phenyl]azo]-1-naphthalenyl]-](/img/structure/B13807315.png)
